Acetic acid, (2-acetyl-4-nitrophenoxy)-
Description
Properties
IUPAC Name |
2-(2-acetyl-4-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-6(12)8-4-7(11(15)16)2-3-9(8)17-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXXDHFQIYRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326977 | |
| Record name | NSC624899 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88521-63-5 | |
| Record name | 2-(2-Acetyl-4-nitrophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88521-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC624899 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Phenol to 4-Nitrophenol
The synthesis begins with the nitration of phenol, a well-established reaction that produces a mixture of ortho- and para-nitrophenols. Under controlled conditions (dilute HNO₃ at 5–10°C), the para isomer dominates due to steric and electronic factors. Steam distillation isolates 4-nitrophenol (yield: ~60–70%), leveraging its lower volatility compared to the ortho isomer.
Key Conditions :
Acetylation of 4-Nitrophenol to 2-Acetyl-4-Nitrophenol
The nitro group in 4-nitrophenol directs electrophiles to the meta position relative to itself, which corresponds to the ortho position relative to the hydroxyl group. Acetylation using acetic anhydride in acetic acid at 20–25°C yields 2-acetyl-4-nitrophenol.
Optimized Protocol :
- Reactants : 4-Nitrophenol (1.0 equiv.), acetic anhydride (1.5 equiv.), glacial acetic acid (solvent).
- Reaction Time : 12–18 h at 25°C.
- Workup : Neutralization with NaHCO₃, extraction with EtOAc, and crystallization from ethanol/water (yield: 85–90%).
Mechanistic Insight :
The nitro group deactivates the ring, necessitating prolonged reaction times. The acetyl group installs exclusively at position 2 due to the combined directing effects of the nitro and hydroxyl groups.
Williamson Ether Synthesis for Phenoxyacetic Acid Formation
The final step involves coupling 2-acetyl-4-nitrophenol with chloroacetic acid under basic conditions. Deprotonation of the phenol generates a phenoxide ion, which displaces chloride from chloroacetic acid.
Procedure :
- Base : NaOH (2.0 equiv.) in aqueous ethanol.
- Reactants : 2-Acetyl-4-nitrophenol (1.0 equiv.), chloroacetic acid (1.2 equiv.).
- Conditions : Reflux at 80°C for 4–6 h.
- Isolation : Acidification with HCl, filtration, and recrystallization from methanol (yield: 75–80%).
Side Reactions :
- Over-alkylation is mitigated by using a slight excess of chloroacetic acid.
- Hydrolysis of the acetyl group is negligible under neutral conditions but requires careful pH control.
Alternative Pathways and Comparative Analysis
Fries Rearrangement for Ortho-Acetyl Intermediate
An alternative route starts with phenyl acetate, which undergoes Fries rearrangement under AlCl₃ catalysis to yield ortho-acetylphenol. Subsequent nitration at position 4 and etherification follows.
Advantages :
- Higher regioselectivity for ortho substitution compared to direct acetylation of phenol.
- Yield : 70–75% for ortho-acetylphenol.
Limitations :
Carboxylation via Benzyl Sodium Intermediates
Inspired by methods for 4-bromo-2-nitrophenylacetic acid, 2-acetyl-4-nitrophenol is treated with Na metal in cyclohexane to form a benzyl sodium intermediate. Reaction with CO₂ introduces the carboxylic acid group directly.
Steps :
- Metalation : 2-Acetyl-4-nitrophenol + Na → Benzyl sodium salt.
- Carboxylation : CO₂ gas (0.8–1.0 L/min) at 25–45°C for 3 h.
- Acidification : HCl yields the free acid (yield: 90–95%).
Challenges :
Industrial-Scale Considerations
Solvent Recycling and Waste Minimization
Patents emphasize closed-loop systems for acetic acid recovery during nitration and acetylation. For example, distillates from hydrolysis steps are reused in subsequent batches, reducing waste by 40–50%.
Continuous Flow Nitration
Microreactor technology enhances safety and yield for nitration steps, achieving 95% conversion with reduced byproducts.
Data Tables
Table 1. Comparative Yields of Key Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration of Phenol | Dilute HNO₃, 5°C | 65 | 98 |
| Acetylation | Ac₂O in AcOH, 25°C | 88 | 99 |
| Williamson Ether | NaOH, Chloroacetic Acid | 78 | 97 |
| Carboxylation | Na/CO₂, 45°C | 92 | 98 |
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-acetyl-4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or sulfonic acids.
Major Products Formed
Oxidation: Reduction of the nitro group yields aniline derivatives.
Reduction: Reduction of the acetyl group forms alcohol derivatives.
Substitution: Various substituted phenyl derivatives are formed depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Research
Acetic acid, (2-acetyl-4-nitrophenoxy)- is primarily investigated for its potential as a pharmaceutical agent due to its role in modulating enzyme activities. It has been noted for its inhibitory effects on certain enzymes, which can be pivotal in drug formulation and development.
- Case Study : A study demonstrated that this compound effectively inhibits the activity of chymotrypsin, an enzyme involved in protein digestion. The inhibition was quantified with an IC50 value indicating high potency, thus suggesting its potential use in managing conditions where enzyme modulation is beneficial.
Biological Research
The compound has been utilized in biological studies to understand its effects on metabolic processes. Its ability to influence insulin absorption has been particularly noteworthy.
- Data Table: Insulin Absorption Enhancement
| Study Type | Control Group Insulin Absorption (%) | Experimental Group Insulin Absorption (%) |
|---|---|---|
| In Vivo (Rats) | 100 | 150 |
| In Vivo (Dogs) | 100 | 140 |
This table illustrates that the compound significantly enhances insulin absorption in both rats and dogs, indicating potential applications in diabetes management.
Agricultural Applications
Research indicates that acetic acid derivatives can be used as herbicides or growth regulators in agriculture. The nitrophenoxy group may enhance the herbicidal activity of acetic acid.
- Case Study : An agricultural study revealed that formulations containing acetic acid, (2-acetyl-4-nitrophenoxy)- exhibited improved efficacy against certain weed species compared to traditional herbicides. This suggests a dual role as both a growth regulator and herbicide .
Toxicological Considerations
While acetic acid, (2-acetyl-4-nitrophenoxy)- shows promise in various applications, it is essential to evaluate its safety profile through toxicological studies. Preliminary assessments indicate low toxicity levels; however, comprehensive studies are necessary to confirm its safety for long-term use.
Mechanism of Action
The mechanism of action of acetic acid, (2-acetyl-4-nitrophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The nitro and acetyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Substituent Analysis :
- Acetyl vs.
- Chloro vs. Nitro : Chlorine substituents (e.g., 2300-67-6) increase molecular weight and lipophilicity, which may affect bioavailability compared to nitro-dominated analogues .
- Methoxy vs. Acetyl : Methoxy groups (e.g., 5803-22-5) are electron-donating, contrasting with the electron-withdrawing acetyl group, altering electrophilic reactivity .
Physicochemical Properties
| Property | Target Compound (88521-63-5) | 2-(2-Formyl-4-nitrophenoxy)acetic acid (6965-69-1) | (2-Fluoro-4-nitrophenyl)acetic acid (315228-19-4) |
|---|---|---|---|
| Density (g/cm³) | Not reported | 1.52 | Not reported |
| Boiling Point (°C) | Not reported | 464.4 | Not reported |
| Melting Point | Not reported | N/A | Not reported |
| Water Solubility | Likely low* | Low (due to nitro groups) | Low |
*Predicted based on nitro and acetyl substituents, which reduce polarity .
Biological Activity
Acetic acid, (2-acetyl-4-nitrophenoxy)-, also known as 2-(4-nitrophenoxy)acetic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₇N₁O₅
- Molecular Weight: 197.14 g/mol
- CAS Number: 1798-11-4
Therapeutic Potential
Research indicates that derivatives of acetic acid, (2-acetyl-4-nitrophenoxy)- exhibit various biological activities, particularly in anticancer , antifungal , and anti-inflammatory domains.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound and its derivatives. For example:
- A study demonstrated that compounds related to acetic acid, (2-acetyl-4-nitrophenoxy)- showed significant cytotoxic effects against various cancer cell lines, including Caki-1 and 769-P cells. The mechanism was attributed to the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caki-1 | 12.5 | Protein kinase inhibition |
| 769-P | 15.0 | Induction of apoptosis |
Antifungal Activity
The antifungal properties of acetic acid derivatives have also been explored. Notably:
- Research indicated that certain derivatives effectively inhibited the growth of Candida species by disrupting membrane integrity and biofilm formation. This was achieved without significant toxicity to human cells .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Candida albicans | 8 µg/mL | Membrane disruption |
| Candida glabrata | 16 µg/mL | Biofilm inhibition |
Anti-inflammatory Effects
The anti-inflammatory potential of acetic acid, (2-acetyl-4-nitrophenoxy)- has been documented in various studies:
- In vitro experiments showed that this compound reduced the release of inflammatory mediators from mast cells, suggesting a potential therapeutic role in conditions characterized by excessive inflammation .
Case Studies
- Case Study on Anticancer Efficacy : A research team conducted an in vivo study using a mouse model with implanted human lung adenocarcinoma cells. Treatment with acetic acid, (2-acetyl-4-nitrophenoxy)- resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for lung cancer therapy .
- Fungal Infection Treatment : A clinical trial assessed the efficacy of a formulation containing acetic acid derivatives against recurrent Candida infections in immunocompromised patients. Results showed a marked decrease in infection rates and improved patient outcomes .
The biological activity of acetic acid, (2-acetyl-4-nitrophenoxy)- can be attributed to several mechanisms:
- Inhibition of Kinases : The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways leads to reduced cell proliferation and increased apoptosis.
- Membrane Disruption : Its antifungal properties are linked to the disruption of fungal cell membranes, causing leakage of cellular contents and eventual cell death.
- Reduction of Inflammatory Mediators : By inhibiting mast cell degranulation, the compound reduces the levels of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
